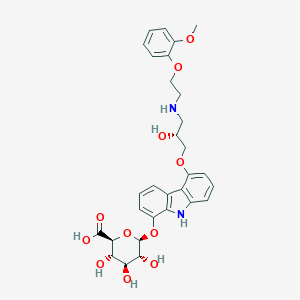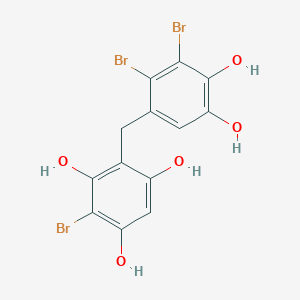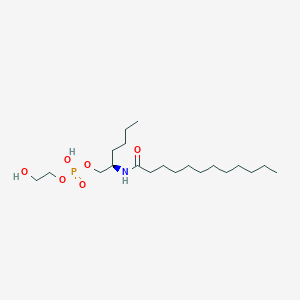
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester, also known as DHPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DHPP is a phospholipid analogue that has been developed as a cell membrane permeable probe, which can be used to study various biological processes.
Mechanism of Action
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester is a phospholipid analogue that can be incorporated into cell membranes. Once incorporated, it can be used to study the behavior of lipids and proteins in the membrane. Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been shown to preferentially localize to lipid rafts, which are specialized regions of the membrane that are enriched in cholesterol and sphingolipids. By studying the behavior of Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester in lipid rafts, researchers can gain insight into the role of these regions in cell signaling and other processes.
Biochemical and Physiological Effects:
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been shown to have minimal cytotoxicity and does not affect cell viability at concentrations used in experiments. However, it can affect the fluidity and permeability of cell membranes, which can have downstream effects on various cellular processes. Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been shown to inhibit the formation of autophagosomes, which suggests that it may have potential applications in the treatment of autophagy-related diseases.
Advantages and Limitations for Lab Experiments
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester is a useful tool for studying lipid-protein interactions in cell membranes. It has several advantages over other probes, including its cell membrane permeability and its ability to preferentially localize to lipid rafts. However, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has some limitations, including its potential to affect the fluidity and permeability of cell membranes, which can have downstream effects on cellular processes. Additionally, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester is a relatively new probe, and its full range of applications has not yet been explored.
Future Directions
There are several future directions for research on Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester. One area of interest is the development of Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester analogues with improved properties, such as increased cell membrane permeability or specificity for certain lipid species. Another area of interest is the use of Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester in vivo, to study lipid-protein interactions in living organisms. Finally, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester may have potential applications in the treatment of autophagy-related diseases, and further research in this area is warranted.
Conclusion:
In conclusion, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester is a synthetic compound that has potential applications in scientific research. It is a useful tool for studying lipid-protein interactions in cell membranes and has several advantages over other probes. However, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has some limitations, and its full range of applications has not yet been explored. Future research on Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester may lead to the development of improved probes and potential treatments for autophagy-related diseases.
Synthesis Methods
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester can be synthesized using a multi-step process. The first step involves the synthesis of 2-dodecanoylamino-hexyl phosphonic acid, which is then esterified with propyl alcohol to form Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester. The synthesis of Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been described in detail in a research article by Kawai et al. (2015).
Scientific Research Applications
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been used as a probe to study various biological processes, including lipid metabolism, cell signaling, and membrane dynamics. It has been shown to be useful in studying the interaction between lipids and proteins in cell membranes, as well as the role of lipid rafts in cell signaling. Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has also been used to investigate the role of phospholipids in the formation of autophagosomes, which are important for the degradation of intracellular components.
properties
CAS RN |
136134-09-3 |
|---|---|
Product Name |
Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester |
Molecular Formula |
C20H42NO6P |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C20H42NO6P/c1-3-5-7-8-9-10-11-12-13-15-20(23)21-19(14-6-4-2)18-27-28(24,25)26-17-16-22/h19,22H,3-18H2,1-2H3,(H,21,23)(H,24,25)/t19-/m1/s1 |
InChI Key |
SLLQAGCLXXPCKZ-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](CCCC)COP(=O)(O)OCCO |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO |
Other CAS RN |
136134-09-3 |
synonyms |
(S)-isomer of dodecyl-2-aminohexanol-1-phosphoglycol 2-TDAH-PG 2-tetradecanoylaminohexanol-1-phospho-ethylene glycol DDAPG dodecyl-2-aminohexanol-1-phosphoglycol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



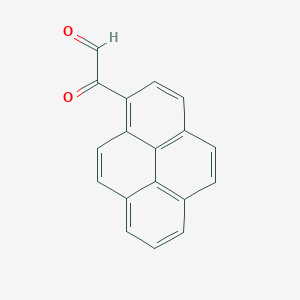
![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)

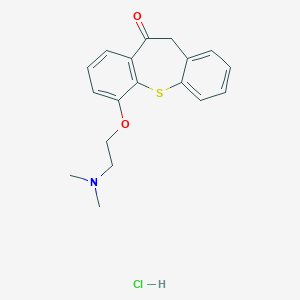
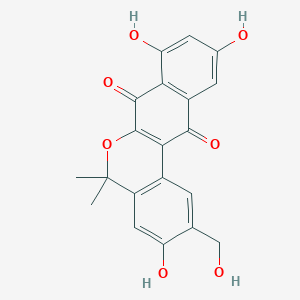
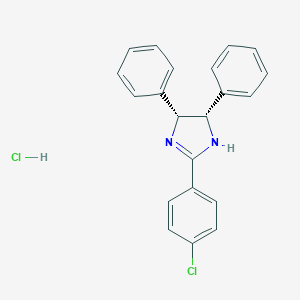

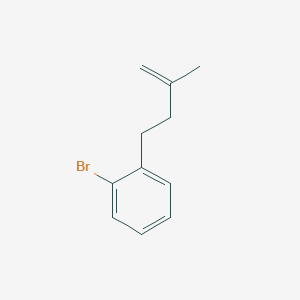
![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)
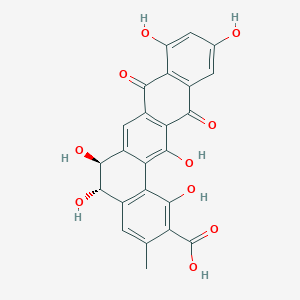
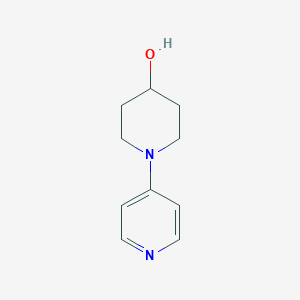
![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)
